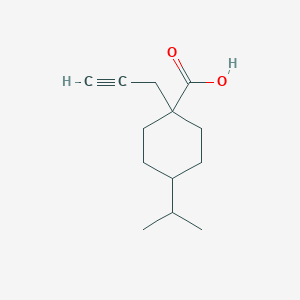![molecular formula C9H9BrClNO3S B13178530 2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B13178530.png)
2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C₉H₉BrClNO₃S and a molecular weight of 326.59 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride typically involves the reaction of 4-bromoaniline with chloroethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The bromine atom can participate in oxidation and reduction reactions, altering the compound’s reactivity and properties.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and catalysts like palladium for coupling reactions. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The bromine atom can also participate in halogen bonding and other interactions, influencing the compound’s reactivity and properties .
相似化合物的比较
Similar Compounds
4-Bromobenzenesulfonyl chloride: Similar in structure but lacks the formamido group.
2-[(4-Chlorophenyl)formamido]ethane-1-sulfonyl chloride: Similar but with a chlorine atom instead of bromine.
N-(4-Bromophenyl)ethanesulfonamide: Similar but with an amide group instead of a sulfonyl chloride.
Uniqueness
2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride is unique due to the presence of both the formamido and sulfonyl chloride groups, which provide distinct reactivity and versatility in chemical synthesis. The bromine atom also adds to its uniqueness by enabling specific reactions and interactions that are not possible with other halogens .
属性
分子式 |
C9H9BrClNO3S |
|---|---|
分子量 |
326.60 g/mol |
IUPAC 名称 |
2-[(4-bromobenzoyl)amino]ethanesulfonyl chloride |
InChI |
InChI=1S/C9H9BrClNO3S/c10-8-3-1-7(2-4-8)9(13)12-5-6-16(11,14)15/h1-4H,5-6H2,(H,12,13) |
InChI 键 |
AILXXMKXACMXSH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NCCS(=O)(=O)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


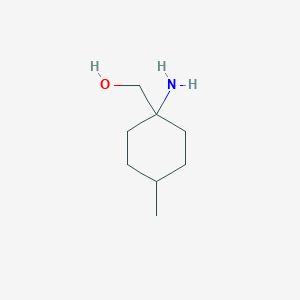
![4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13178454.png)
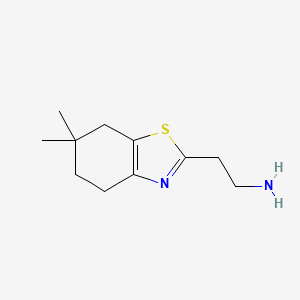
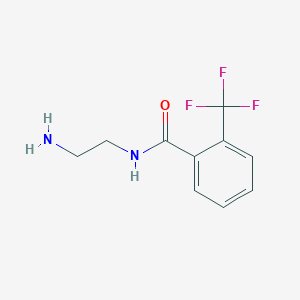
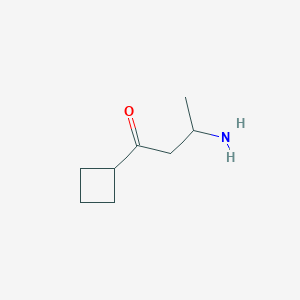

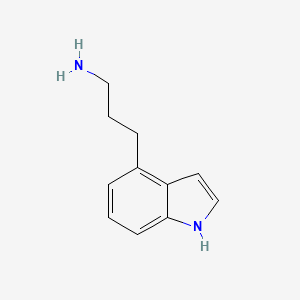
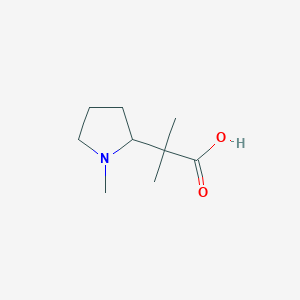
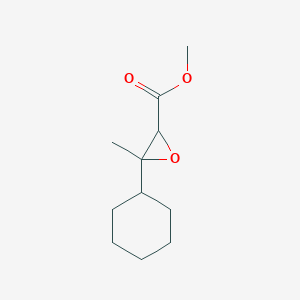
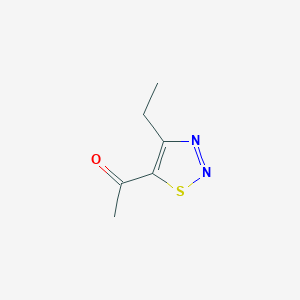

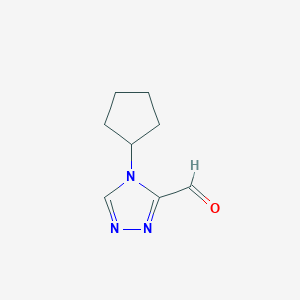
![2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13178514.png)
